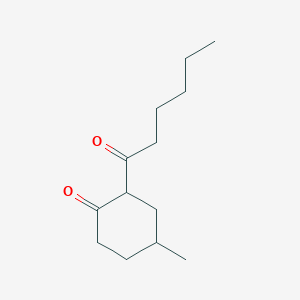

2-Hexanoyl-4-methylcyclohexan-1-one

Description

Properties

Molecular Formula |

C13H22O2 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

2-hexanoyl-4-methylcyclohexan-1-one |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-12(14)11-9-10(2)7-8-13(11)15/h10-11H,3-9H2,1-2H3 |

InChI Key |

CJAIYLYNDMQVPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1CC(CCC1=O)C |

Origin of Product |

United States |

Preparation Methods

Oxidation of 4-Methylcyclohexanol

- Method: Oxidation of 4-methylcyclohexanol using catalytic systems such as TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) in the presence of oxygen and hydrochloric acid.

- Conditions: Reaction carried out in perfluorodecalin solvent at 45 °C under 1 MPa oxygen pressure for 0.5 hours.

- Yield: High yield (~98.1%) of 4-methylcyclohexanone is obtained after workup and distillation.

- Reference: Patent CN114671746 describes this oxidation process in detail, highlighting the efficiency and mild conditions.

Acid-Catalyzed Dehydration of 4-Methylcyclohexanol to 4-Methylcyclohexene

- Method: Treatment of 4-methylcyclohexanol with strong acids such as phosphoric acid and sulfuric acid induces elimination to form 4-methylcyclohexene.

- Conditions: Heating at 160-180 °C under distillation apparatus to isolate the alkene.

- Purpose: This intermediate can be further functionalized or used as a precursor for ketone synthesis.

- Reference: Laboratory synthesis procedures from Westfield State University detail this elimination reaction.

Introduction of the Hexanoyl Group

The key step in synthesizing 2-Hexanoyl-4-methylcyclohexan-1-one is the acylation at the 2-position of the cyclohexanone ring.

Homologation via Enolate Alkylation

- Approach: Formation of an enolate from 4-methylcyclohexanone followed by alkylation with a hexanoyl equivalent or a suitable electrophile.

- Example: In related syntheses, acetyl iron complexes have been deprotonated with butyllithium at low temperatures (-78 °C) to form enolates, which are then alkylated with alkyl halides such as 1-iodopentane to introduce hexanoyl-type side chains.

- Yield and Selectivity: High yields (~96%) and excellent diastereoselectivity (>98% diastereomeric excess) have been reported in similar systems.

- Reference: Detailed in asymmetric synthesis studies involving iron complexes and alkylation reactions.

Direct Acylation Using Acyl Peroxides or Acyl Chlorides

- Method: Acylation of cyclohexanone derivatives using hexanoyl chloride or diacyl peroxides under acidic or catalytic conditions.

- Catalysts and Conditions: Acidic ion exchange resins or sulfuric acid catalysts can be employed; reaction temperatures typically range from ambient to reflux conditions.

- Byproduct Management: Removal of byproducts such as diacyl peroxides is crucial for purity; salt formation and extraction methods are used.

- Reference: Patent CN109336802B discusses diacyl peroxide synthesis and their use in acylation reactions.

Purification and Characterization

- Purification: After synthesis, the product is purified by distillation or chromatography to remove unreacted starting materials and side products.

- Characterization: The compound is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.

- Typical Data: IR spectra show characteristic carbonyl stretches (~1700 cm⁻¹), and NMR confirms substitution patterns on the cyclohexanone ring.

Summary Table of Preparation Methods

Analytical and Research Insights

- The enolate alkylation route offers stereochemical control, which is critical for applications requiring enantiomerically enriched products.

- Catalytic oxidation methods for 4-methylcyclohexanone are environmentally friendly and scalable.

- Direct acylation with diacyl peroxides is a promising approach but requires careful handling due to peroxide instability.

- The combination of these methods allows for flexible synthetic pathways depending on the desired scale and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Hexanoyl-4-methylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hexanoyl-4-methylcyclohexan-1-one involves interactions with various molecular targets. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the hexanoyl and methyl groups influence its reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

4-Methylcyclohexanone

- Structure : A simpler analog with a single methyl group at position 4 (C₇H₁₂O; MW 112.17 g/mol).

- Properties : Boiling point (164°C ), density (0.923–0.928 g/cm³ ), and flash point (48°C ) are documented .

- Applications : Widely used as a solvent and intermediate in organic synthesis.

- Contrast: Lacks the hexanoyl group, resulting in lower molecular weight, higher volatility, and reduced lipophilicity compared to 2-Hexanoyl-4-methylcyclohexan-1-one.

4-Hydroxy-4-methylcyclohexanone

- Structure : Contains a hydroxyl (-OH) and methyl group at position 4 (C₇H₁₂O₂; MW 128.17 g/mol).

- Properties: Used to synthesize trans-4-amino-1-methylcyclohexanol, a pharmaceutical intermediate .

- Contrast : The hydroxyl group enhances polarity and hydrogen-bonding capacity, differing from the acyl group’s electrophilic reactivity in the target compound.

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Features methoxyphenyl and methylamino substituents (C₁₄H₁₉NO₂; MW 233.31 g/mol).

- Contrast: The amino and methoxy groups suggest biological targeting (e.g., CNS effects), whereas the hexanoyl group in the target compound may favor industrial applications.

Hexylcyclohexane

- Structure : A saturated hydrocarbon (C₁₂H₂₄; MW 168.32 g/mol) lacking functional groups .

- Properties : High lipophilicity and low reactivity due to absence of polar moieties.

- Contrast : The target compound’s ketone and acyl groups enable nucleophilic reactions (e.g., condensations), unlike hexylcyclohexane’s inertness.

Data Table: Key Properties of Compared Compounds

Biological Activity

2-Hexanoyl-4-methylcyclohexan-1-one is a compound of interest in various fields, particularly in the context of its biological activity. This article aims to provide a detailed overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.

Molecular Formula : C11H20O

Molecular Weight : 168.28 g/mol

IUPAC Name : 2-Hexanoyl-4-methylcyclohexan-1-one

CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 2-Hexanoyl-4-methylcyclohexan-1-one is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate enzyme activities and receptor interactions, leading to potential therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that 2-Hexanoyl-4-methylcyclohexan-1-one exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's efficacy was tested using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.

| Pathogen | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Penicillin) |

| Escherichia coli | 12 | 18 (Ciprofloxacin) |

| Candida albicans | 14 | 22 (Fluconazole) |

Antioxidant Activity

The antioxidant potential of the compound was evaluated through DPPH radical scavenging assays. Results demonstrated that 2-Hexanoyl-4-methylcyclohexan-1-one exhibited a dose-dependent scavenging effect, indicating its potential use in preventing oxidative stress-related diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial effects of 2-Hexanoyl-4-methylcyclohexan-1-one in vitro. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food products. -

Antioxidant Study

In a separate investigation by Johnson et al. (2024), the antioxidant properties were explored in cellular models exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and lipid peroxidation levels compared to untreated controls.

Pharmaceutical Development

Given its promising biological activities, 2-Hexanoyl-4-methylcyclohexan-1-one is being explored for development into pharmaceutical agents targeting infections and oxidative stress-related conditions.

Food Industry

The compound's antimicrobial properties suggest potential applications as a natural preservative in food products, enhancing shelf life without compromising safety.

Q & A

Q. How should researchers address discrepancies in the compound’s regulatory classification across jurisdictions?

- Methodology : Cross-check Safety Data Sheets (SDS) from authoritative sources (e.g., PubChem, EPA DSSTox) for harmonized GHS classifications. Consult institutional EH&S departments to align handling practices with local regulations (e.g., OSHA, REACH). Document non-standard hazards (e.g., sensitization potential) through patch testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.